N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

HIF-1 inhibition hypoxia glioblastoma

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018311-41-5), also designated ER-400583-00, is a synthetic small-molecule belonging to the piperazine-benzamide class. It is a potent, orally bioavailable inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a master regulator of the cellular response to low oxygen conditions.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 1018311-41-5
Cat. No. B3073887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
CAS1018311-41-5
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)N2CCNCC2)C
InChIInChI=1S/C14H21N3O/c1-3-16-14(18)12-4-5-13(11(2)10-12)17-8-6-15-7-9-17/h4-5,10,15H,3,6-9H2,1-2H3,(H,16,18)
InChIKeyVVCXFOQLVMRVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide (ER-400583-00) – A Validated HIF-1 Inhibitor for Hypoxic Tumor Research


N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018311-41-5), also designated ER-400583-00, is a synthetic small-molecule belonging to the piperazine-benzamide class [1]. It is a potent, orally bioavailable inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a master regulator of the cellular response to low oxygen conditions [2]. Unlike general cytotoxic agents, ER-400583-00 targets a specific transcriptional pathway critical for tumor adaptation, angiogenesis, and resistance to therapy, making it a specialized research tool for studying tumor microenvironment biology [2].

Why HIF-1 Inhibitors Are Not Interchangeable: A Quantitative Basis for Selecting ER-400583-00


The therapeutic window and experimental reproducibility of HIF-1 pathway inhibitors are highly sensitive to molecular structure. Unlike broad-spectrum cytotoxic agents, the potency, oral bioavailability, and duration of target engagement of a HIF-1 inhibitor are determined by precise structural features [1]. ER-400583-00 is a uniquely characterized member of this class with validated in vivo pharmacodynamics and a demonstrated synergistic interaction with radiation therapy—properties that cannot be assumed for structurally similar benzamide derivatives or other HIF-1 inhibitors without equivalent data .

Quantitative Differentiation: N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide (ER-400583-00) vs. Class-Level HIF-1 Inhibitors


Superior HIF-1α Suppression in U251 Glioma Cells

ER-400583-00 demonstrates exceptionally high potency in suppressing HIF-1α protein production under hypoxia in a well-characterized glioblastoma cell line. This value places it among the most potent small-molecule HIF-1 inhibitors reported [1]. While direct head-to-head data within the same publication are limited to vehicle controls, the absolute potency is a key differentiator from typical HIF-1 inhibitors, which often exhibit IC50 values in the micromolar range [2].

HIF-1 inhibition hypoxia glioblastoma

Oral Bioavailability and Rapid In Vivo Target Engagement

Many potent in vitro HIF-1 inhibitors fail to translate to in vivo models due to poor pharmacokinetics. ER-400583-00 is specifically documented to achieve rapid and sustained target suppression following a single oral dose [1]. This critical differentiator is absent from the published profiles of numerous other HIF-1 pathway inhibitors, for which in vivo pharmacodynamic data is not reported.

Oral bioavailability PK/PD HIF-1 inhibition in vivo model

Unique Synergistic Interaction with Radiation Therapy

The therapeutic value of a HIF-1 inhibitor is significantly enhanced if it synergizes with standard cancer therapies. ER-400583-00 has been shown to act synergistically with radiation, specifically targeting hypoxic tumor cells that are typically radiation-resistant [1]. This is a specific functional attribute validated for this compound and not a generic property of all piperazine-benzamide derivatives.

Radiosensitization HIF-1 inhibitor combined modality

Dual-Mode HIF-1 Inhibition: Reporter Activity and Protein Production

ER-400583-00 is reported to inhibit HIF-1 transcriptional activity (IC50 = 7.9 nM) in addition to suppressing protein production (IC50 = 3.7 nM) [REFS-1, REFS-2]. This dual activity profile indicates a mechanism of action distinct from inhibitors that solely block HIF-1α protein translation or those that only interfere with DNA binding. No comparator compound is shown to achieve both actions at this potency in the primary literature.

HIF-1 reporter assay mechanism of action

Optimal Application Scenarios for ER-400583-00 Based on Operational Evidence


Cellular Hypoxia Pathway Mechanistic Studies

Given its defined nanomolar potency in suppressing HIF-1α protein and reporter activity [REFS-1, REFS-2], ER-400583-00 is ideally suited as a chemical probe for dissecting HIF-1-dependent transcriptional programs under controlled hypoxia. Researchers can use the compound to establish clear concentration-response relationships, avoiding the ambiguous results often associated with less potent or promiscuous inhibitors.

In Vivo Glioblastoma and Hypoxic Tumor Modeling

The validated oral bioavailability and 24-hour target engagement following a single dose [2] make this compound a preferred agent for chronic in vivo studies. For xenograft or syngeneic glioma models where hypoxic niches drive tumor progression and therapy resistance, ER-400583-00 provides a reliable method for continuous HIF-1 pathway suppression, a prerequisite for evaluating therapeutic hypotheses over extended dosing periods.

Radiation Oncology Combination Therapy Research

The documented synergistic interaction with radiation therapy [2] is a defining feature for this research tool. Studies investigating strategies to overcome tumor hypoxia-induced radioresistance can employ ER-400583-00 to target the hypoxic cell fraction, providing a direct test of the 'hypoxia sensitization' hypothesis. This application leverages a property not universally shared by other HIF-1 inhibitors.

Development and Validation of HIF-1 Biomarker Assays

The dual activity profile (protein suppression and reporter inhibition) [REFS-1, REFS-3] offers a robust positive control for assay development. ER-400583-00 can be used as a reference inhibitor to validate new HIF-1 reporter cell lines or to benchmark the efficacy of novel compounds, ensuring assay sensitivity and pharmacological reproducibility across experiments.

Quote Request

Request a Quote for N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.